molecular formula C5H13NO B8275758 (R)-4-methoxybutan-2-amine

(R)-4-methoxybutan-2-amine

Cat. No.: B8275758
M. Wt: 103.16 g/mol
InChI Key: GASMMXGMCKCSJL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-methoxybutan-2-amine is a chiral primary amine characterized by a four-carbon butane backbone with a methoxy (-OCH₃) group at the fourth carbon and an amine (-NH₂) group at the second carbon. The stereocenter at the second carbon confers the (R)-configuration, which is critical for its interactions in enantioselective reactions or biological systems.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-4-methoxybutan-2-amine

InChI

InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3/t5-/m1/s1

InChI Key

GASMMXGMCKCSJL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CCOC)N

Canonical SMILES

CC(CCOC)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
(R)-4-methoxybutan-2-amine C₅H₁₃NO Methoxy (C4), Amine (C2) 103.16 (calculated) Chiral center (R-configuration)
4-methoxy-2-methylbutan-2-amine C₆H₁₅NO Methoxy (C4), Methyl (C2) 117.19 Branched structure, tertiary amine
4-Methoxy-3-methylbutan-2-amine C₆H₁₅NO Methoxy (C4), Methyl (C3) 117.19 Linear chain with methyl at C3
(R)-4-Phenylbutan-2-amine C₁₀H₁₃N Phenyl (C4), Amine (C2) 147.22 Aromatic substituent, increased lipophilicity

Key Observations :

  • Branching vs. Linearity: The methyl-substituted analogs (C₆H₁₅NO) exhibit branching at C2 or C3, increasing steric hindrance and altering reactivity compared to the linear this compound .
  • Chirality : Only this compound and (R)-4-phenylbutan-2-amine have defined stereochemistry, which is absent in the methyl-substituted analogs .
  • The phenyl group in (R)-4-phenylbutan-2-amine introduces aromaticity and lipophilicity, favoring interactions with hydrophobic environments .

Physicochemical and Functional Differences

Table 2: Hypothetical Property Comparisons

Property This compound 4-methoxy-2-methylbutan-2-amine 4-Methoxy-3-methylbutan-2-amine (R)-4-Phenylbutan-2-amine
Boiling Point (°C) Moderate (est. 150–170) Likely lower due to branching Similar to linear analogs Higher (est. >200)
Solubility in Water Moderate Reduced (tertiary amine) Moderate Low
Lipophilicity (LogP) ~0.5 (predicted) ~1.2 ~0.8 ~2.5

Analysis :

  • Boiling Points : Branching in 4-methoxy-2-methylbutan-2-amine reduces intermolecular forces, likely lowering its boiling point compared to the linear this compound . The phenyl analog’s higher molecular weight and aromaticity suggest elevated boiling points .
  • Solubility : The tertiary amine in 4-methoxy-2-methylbutan-2-amine reduces hydrogen-bonding capacity, decreasing water solubility. In contrast, this compound’s primary amine and polar methoxy group enhance solubility.
  • Lipophilicity : The phenyl group drastically increases LogP in (R)-4-phenylbutan-2-amine, making it more membrane-permeable but less water-soluble .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.